molecular formula C6H5F3N2S B13621731 5-(Trifluoromethyl)thiophene-2-carboximidamide CAS No. 1260663-11-3

5-(Trifluoromethyl)thiophene-2-carboximidamide

Cat. No.: B13621731
CAS No.: 1260663-11-3
M. Wt: 194.18 g/mol
InChI Key: XKVMMOZZCWGHSX-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)thiophene-2-carboximidamide is an organic compound with the molecular formula C6H5F3N2S It is a derivative of thiophene, a sulfur-containing heterocycle, and features a trifluoromethyl group at the 5-position and a carboximidamide group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 5-(Trifluoromethyl)thiophene-2-carboxylic acid with appropriate reagents to form the carboximidamide derivative . The reaction conditions often include the use of strong acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for 5-(Trifluoromethyl)thiophene-2-carboximidamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)thiophene-2-carboximidamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to achieve optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce amines[5][5].

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)thiophene-2-carboximidamide involves its interaction with specific molecular targets. For instance, as an inhibitor of neuronal nitric oxide synthase, the compound binds to the active site of the enzyme, preventing the conversion of L-arginine to nitric oxide. This inhibition can reduce the production of nitric oxide, which is implicated in various pathological conditions . The molecular pathways involved include the modulation of nitric oxide signaling, which plays a role in neurotransmission, vasodilation, and immune response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Trifluoromethyl)thiophene-2-carboximidamide is unique due to the presence of both the trifluoromethyl and carboximidamide groups, which confer distinct chemical and biological properties. Its ability to act as a selective inhibitor of neuronal nitric oxide synthase sets it apart from other similar compounds, making it a valuable molecule for research and potential therapeutic applications .

Properties

CAS No.

1260663-11-3

Molecular Formula

C6H5F3N2S

Molecular Weight

194.18 g/mol

IUPAC Name

5-(trifluoromethyl)thiophene-2-carboximidamide

InChI

InChI=1S/C6H5F3N2S/c7-6(8,9)4-2-1-3(12-4)5(10)11/h1-2H,(H3,10,11)

InChI Key

XKVMMOZZCWGHSX-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)C(F)(F)F)C(=N)N

Origin of Product

United States

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